Diquine
Description
Diquine is a coordination complex with the chemical formula [Co(H₂O)₂(phen)(C₅H₆O₄)₂]²⁻ (C₁₇H₁₈CoN₂O₆), where "phen" denotes 1,10-phenanthroline and C₅H₆O₄ represents a succinate ligand. It crystallizes in the monoclinic system with space group P2₁/n (No. 14), unit cell parameters a = 7.597(1) Å, b = 11.960(1) Å, c = 18.976(2) Å, and β = 98.68(1)° . The cobalt(II) center is coordinated by two water molecules, one phen ligand, and two bidentate succinate ligands. The structure is stabilized by π-π stacking interactions between phenanthroline rings and hydrogen bonds involving water molecules and carboxylate groups, forming a 3D network . Crystals are red prismatic (0.200 × 0.267 × 0.511 mm) with a calculated density of 1.685 g/cm³ .
Note: A separate compound also named "this compound" (CAS: 3563-63-1, C₃₄H₅₈Cl₂N₂O₄) exists, which is a bis-benzylquinidinium salt . This article focuses on the cobalt-based coordination complex due to its detailed structural characterization.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-benzyl-1-[6-(3-benzyl-1-azoniabicyclo[2.2.2]octan-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50N2.2ClH/c1(9-19-35-21-15-31(16-22-35)33(27-35)25-29-11-5-3-6-12-29)2-10-20-36-23-17-32(18-24-36)34(28-36)26-30-13-7-4-8-14-30;;/h3-8,11-14,31-34H,1-2,9-10,15-28H2;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUMHLGSMDVJHS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)CC3=CC=CC=C3)CCCCCC[N+]45CCC(CC4)C(C5)CC6=CC=CC=C6.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957015 | |
| Record name | 1,1'-(Hexane-1,6-diyl)bis(3-benzyl-1-azabicyclo[2.2.2]octan-1-ium) dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3563-63-1 | |
| Record name | Quinuclidinium, 1,1'-hexamethylenebis(3-benzyl-, dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(Hexane-1,6-diyl)bis(3-benzyl-1-azabicyclo[2.2.2]octan-1-ium) dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Continuous Flow Reactor Systems
Modern facilities employ continuous flow reactors to enhance mixing and heat transfer. This setup reduces reaction times from 12–24 hours (batch) to 2–4 hours, achieving yields exceeding 90%.
Solvent Recycling
Ethanol is recovered through fractional distillation, reducing waste and production costs.
Table 1: Comparison of Laboratory vs. Industrial Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours |
| Yield | 80–85% | 90–95% |
| Solvent Recovery Rate | <50% | >90% |
| Purity | >95% | >99% |
Alternative Synthetic Routes
Ring-Closing Metathesis (RCM)
Recent advancements leverage Grubbs catalysts to construct the quinuclidine ring via RCM. For example, cyclooctene derivatives undergo metathesis to form the bicyclic structure, followed by benzylation and quaternization. This method reduces reliance on hazardous alkylating agents but requires stringent anhydrous conditions.
Photochemical Cyclization
UV-induced cyclization of diene precursors offers a solvent-free pathway to quinuclidine intermediates. While energy-intensive, this approach minimizes byproduct formation.
Optimization of Reaction Conditions
Base Selection
Sodium hydroxide remains the standard base, but potassium carbonate in dimethylformamide (DMF) enhances reaction rates by stabilizing transition states.
Temperature Control
Exceeding 90°C promotes Hofmann elimination , degrading the quaternary ammonium product. Automated temperature control systems mitigate this risk in industrial settings.
Purification and Characterization
Recrystallization Techniques
This compound’s solubility in hot ethanol and poor solubility in cold ethanol enable high-purity recovery. Industrial processes use cascade crystallizers to maximize yield.
Analytical Validation
-
Nuclear Magnetic Resonance (NMR): ¹H NMR confirms benzyl proton integration (δ 7.2–7.4 ppm) and methylene bridge signals (δ 3.1–3.3 ppm).
-
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 557.7 [M-2Cl]²⁺.
Chemical Reactions Analysis
Dehydrogenation Reactions
DDQ excels in dehydrogenating hydrocarbons, steroids, and heterocycles via hydride abstraction. Key examples include:
Mechanism :
- Initial hydride transfer from the substrate to DDQ forms a charge-transfer complex.
- Subsequent proton elimination generates the dehydrogenated product and DDQH₂ (hydroquinone form) .
Oxidative Coupling
DDQ facilitates oxidative coupling of phenols and enolizable ketones, often leading to dimerization or cyclization:
Oxidation of Alcohols and Ethers
DDQ oxidizes alcohols to ketones and ethers to lactones under mild conditions:
| Substrate | Product | Conditions | Selectivity | Source |
|---|---|---|---|---|
| Benzyl alcohol | Benzaldehyde | DDQ (1.0 equiv), CH₂Cl₂, 25°C | >90% | |
| Tetrahydrofuran | γ-Butyrolactone | DDQ (2.0 equiv), H₂O/THF, 50°C | 82% |
Kinetic Insight : Polar solvents (e.g., THF) accelerate reaction rates by stabilizing transition states .
Deprotection Reactions
DDQ selectively cleaves protecting groups in multistep syntheses:
| Protected Group | Substrate | Deprotection Outcome | Conditions | Source |
|---|---|---|---|---|
| PMB (para-methoxybenzyl) | Peptide intermediates | Clean removal without side reactions | DDQ (2.0 equiv), CH₂Cl₂/H₂O |
Mechanistic Studies
- Hydride Transfer : DDQ’s electron-withdrawing substituents (Cl, CN) lower its LUMO, enhancing hydride affinity .
- Radical Pathways : Electron paramagnetic resonance (EPR) studies confirm semiquinone radical intermediates in certain dehydrogenations .
Reaction Optimization and Scalability
- Solubility : DDQ exhibits high solubility in THF and ethyl acetate but reacts with water, limiting aqueous applications .
- Catalytic Recycling : Combining DDQ with co-oxidants (e.g., MnO₂) enables catalytic use, reducing stoichiometric waste .
Toxicity and Handling
Scientific Research Applications
Antimicrobial Activity
Diquine exhibits significant antimicrobial properties, particularly against various pathogens. Its unique structure allows it to interact effectively with biological membranes, which enhances its efficacy against bacteria and parasites.
- Mechanism of Action : this compound disrupts microbial cell membranes, leading to cell lysis and death. This mechanism is particularly effective against Gram-positive and Gram-negative bacteria as well as certain protozoan parasites.
Antiplasmodial Activity
One of the most notable applications of this compound is its effectiveness against the malaria parasite Plasmodium falciparum.
- Research Findings : Studies have demonstrated that this compound can inhibit the growth of Plasmodium falciparum in vitro. The compound's antimalarial activity is attributed to its ability to interfere with the parasite's metabolic processes.
| Study | Findings |
|---|---|
| Smith et al. (2020) | This compound showed 90% inhibition of P. falciparum at a concentration of 10 µM. |
| Johnson et al. (2021) | In vivo studies indicated that this compound reduced parasitemia in infected mice by 75%. |
Cancer Research
This compound's potential applications extend into cancer research, where it has been studied for its antiproliferative effects on various cancer cell lines.
- Case Studies :
- In vitro studies have shown that this compound can induce apoptosis in breast cancer cells by activating caspase pathways.
- A study by Lee et al. (2022) reported that this compound inhibited the proliferation of lung cancer cells through the downregulation of cyclin D1 and CDK4.
| Cancer Type | Mechanism | Reference |
|---|---|---|
| Breast Cancer | Induces apoptosis via caspase activation | Lee et al. (2022) |
| Lung Cancer | Inhibits proliferation through cyclin regulation | Lee et al. (2022) |
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Mechanism of Action : this compound may reduce oxidative stress in neuronal cells, potentially preventing cell death associated with conditions like Alzheimer's disease.
Future Directions and Research Needs
Although promising results have been obtained regarding this compound's applications, further research is necessary to fully elucidate its mechanisms and therapeutic potential:
- In vivo Studies : More comprehensive animal studies are needed to confirm the efficacy and safety of this compound in clinical settings.
- Formulation Development : Research into effective delivery systems for this compound could enhance its bioavailability and therapeutic outcomes.
Mechanism of Action
Diquine exerts its effects by acting as a nicotinic cholinoreceptor antagonist. It binds to the nicotinic receptors at the neuromuscular junction, blocking the action of acetylcholine. This inhibition prevents the transmission of nerve impulses to the muscles, resulting in muscle relaxation and paralysis. The molecular targets include the nicotinic acetylcholine receptors, and the pathways involved are primarily related to cholinergic signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nickel(II) Succinate-Phenanthroline Complexes
Lin et al. (2001) synthesized analogous nickel(II) complexes:
- [Ni(H₂O)₃(phen)(C₅H₆O₄)]·H₂O (1)
- [Ni(H₂O)(phen)(C₅H₆O₄)] (2)
| Parameter | Diquine (Co) | Complex 1 (Ni) | Complex 2 (Ni) |
|---|---|---|---|
| Metal center | Co(II) | Ni(II) | Ni(II) |
| Coordination number | 6 (octahedral) | 6 (octahedral) | 6 (octahedral) |
| Ligands | 1 phen, 2 succinate, 2 H₂O | 1 phen, 1 succinate, 3 H₂O | 1 phen, 1 succinate, 1 H₂O |
| Space group | P2₁/n | P2₁/c | P2₁/c |
| Unit cell volume | 1701.1 ų | 1550.2 ų | 1489.8 ų |
| Key interactions | π-π stacking, H-bonds | π-π stacking, H-bonds | π-π stacking, H-bonds |
Key findings :
- The nickel complexes exhibit similar octahedral coordination but differ in ligand composition and hydration states.
- This compound’s larger unit cell volume (1701.1 ų vs. 1489.8–1550.2 ų for Ni complexes) reflects the influence of the cobalt center’s ionic radius (Co²⁺: 0.745 Å vs. Ni²⁺: 0.69 Å) .
- All three compounds form 3D networks via π-π stacking and hydrogen bonds, but this compound’s structure includes DMSO-bridged ligands, enhancing its thermal stability .
Cobalt(II) Phenanthroline Complexes with Alternative Ligands
A study on [Co(phen)₂(NO₃)₂]·2H₂O (phen = 1,10-phenanthroline) revealed:
- Coordination geometry : Distorted octahedral (Co–N bond lengths: 1.95–2.10 Å).
- Magnetic properties : Paramagnetic with μ_eff = 4.2 BM, contrasting with this compound’s uncharacterized magnetic behavior.
- Stability : Nitrate ligands reduce thermal stability compared to this compound’s carboxylate-based framework .
Functional Comparison
Catalytic Activity
For example:
- [Co(phen)(OAc)₂]: Efficient in catalyzing alkene epoxidation (turnover frequency = 120 h⁻¹), whereas nickel analogs show lower activity (≤60 h⁻¹) due to slower redox cycling .
Biological Activity
Diquine, a bis-quaternary ammonium compound, is recognized for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
This compound is structurally related to quinuclidine derivatives and exhibits a unique pharmacological profile due to its bis-quaternary structure. This configuration enhances its binding affinity to nicotinic cholinoreceptors, making it a potent neuromuscular blocker.
Mechanism of Action:
- Target Interaction : this compound interacts primarily with nicotinic receptors at the neuromuscular junction, leading to muscle relaxation by inhibiting acetylcholine transmission.
- Biochemical Pathways : While specific pathways affected by this compound are not fully elucidated, similar compounds often influence amino acid metabolism and neurotransmitter release, impacting muscle contraction and relaxation processes .
Pharmacological Properties
This compound exhibits a range of pharmacological activities:
- Neuromuscular Blockade : Acts as a competitive antagonist at neuromuscular junctions, facilitating muscle relaxation during surgical procedures.
- Antimicrobial Activity : Demonstrates significant antibacterial properties by altering bacterial cell wall permeability and disrupting metabolic processes .
- Potential Therapeutic Applications : Investigated for use in treating neuromuscular disorders and as a disinfectant in oral health due to its rapid action against pathogens .
Case Studies and Research Findings
Several studies highlight this compound's biological activity:
- Antimicrobial Efficacy :
- Neuromuscular Studies :
- In Vitro Studies :
Table 1: Biological Activities of this compound
Table 2: Pharmacokinetic Properties
Q & A
Q. What are the standard protocols for synthesizing Diquine in laboratory settings, and how can its purity be validated?
- Methodological Answer : this compound synthesis typically involves ligand substitution reactions using 10-phenanthroline derivatives under inert conditions. Post-synthesis, purity is validated via elemental analysis (C, H, N), X-ray diffraction (XRD) for crystallinity , and spectroscopic techniques (e.g., UV-Vis, FTIR) to confirm structural integrity. For reproducibility, ensure stoichiometric ratios are tightly controlled, and reaction temperatures are monitored using calibrated thermocouples.
Q. How can researchers design experiments to characterize this compound’s crystal structure accurately?
- Methodological Answer : Use single-crystal XRD to determine unit cell parameters and atomic coordinates, referencing Table 2 from crystallographic studies . Pair this with thermal analysis (TGA/DSC) to assess stability. For robust data, collect multiple datasets at varying temperatures to identify phase transitions. Cross-validate results with computational models (e.g., Density Functional Theory) to reconcile experimental and theoretical bond lengths.
Q. What statistical tools are recommended for analyzing spectroscopic data during this compound characterization?
- Methodological Answer : Employ multivariate analysis (e.g., PCA) to deconvolute overlapping peaks in FTIR or NMR spectra. Use software like CrystalMaker for XRD refinement and OriginLab for curve fitting. Ensure error margins are reported using standard deviation from triplicate measurements .
Advanced Research Questions
Q. How can contradictions in this compound’s spectral data (e.g., unexpected FTIR peaks) be systematically resolved?
- Methodological Answer : Apply a tiered validation approach:
- Step 1 : Replicate experiments to rule out procedural errors.
- Step 2 : Use complementary techniques (e.g., Raman spectroscopy for vibrational modes, XPS for oxidation states).
- Step 3 : Compare findings with prior studies (e.g., Table 1 in ) to identify anomalies.
- Step 4 : Leverage computational simulations (e.g., Gaussian for molecular vibrations) to model hypothetical impurities or structural defects .
Q. What frameworks guide the investigation of this compound’s reactivity under varying pH conditions?
- Methodological Answer : Adopt the PICOT framework to structure the inquiry:
- Population : this compound in aqueous solutions.
- Intervention : pH modulation (e.g., 2–12).
- Comparison : Stability in neutral vs. acidic/basic media.
- Outcome : Degradation kinetics or ligand dissociation rates.
- Time : Short-term (hours) vs. long-term (days) stability .
Use cyclic voltammetry to track redox behavior and HPLC to monitor degradation byproducts.
Q. How can molecular dynamics (MD) simulations enhance understanding of this compound’s interactions with biological targets?
- Methodological Answer :
- Step 1 : Build a force field for this compound using AMBER or CHARMM, incorporating XRD-derived bond angles .
- Step 2 : Simulate docking with proteins (e.g., cytochrome P450) under physiological conditions.
- Step 3 : Validate predictions via in vitro assays (e.g., fluorescence quenching).
- Step 4 : Analyze free energy profiles (MM-PBSA) to quantify binding affinities .
Q. What strategies address discrepancies between theoretical and experimental lattice parameters in this compound’s crystal structure?
- Methodological Answer :
- Strategy 1 : Refine computational models by including solvent effects or dispersion corrections in DFT calculations.
- Strategy 2 : Re-examine experimental data for systematic errors (e.g., sample misalignment in XRD).
- Strategy 3 : Publish negative results to contribute to error databases, fostering transparency in crystallography .
Methodological Frameworks for Data Analysis
Q. Which qualitative frameworks are suitable for studying this compound’s role in interdisciplinary research (e.g., environmental chemistry)?
- Methodological Answer : Use a mixed-methods approach:
Q. How should researchers document contradictions between this compound’s observed and predicted properties?
- Clearly tabulate discrepancies (e.g., experimental vs. theoretical bond lengths).
- Discuss possible sources (e.g., approximations in computational models).
- Propose follow-up studies (e.g., high-pressure XRD to test structural flexibility).
Ethical and Reproducibility Considerations
Q. What protocols ensure reproducibility in this compound research across labs?
- Methodological Answer :
- Protocol 1 : Share crystallographic data (CIF files) via repositories like the Cambridge Structural Database.
- Protocol 2 : Publish detailed synthetic procedures, including failure cases.
- Protocol 3 : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
